2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde
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Overview
Description
2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the fifth position, and a carboxaldehyde group at the fourth position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde can be achieved through several methods. One common approach involves the chlorination and trifluoromethylation of pyridine derivatives. For example, starting with 2-chloro-5-(trifluoromethyl)pyridine, the carboxaldehyde group can be introduced through formylation reactions using reagents such as dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid.
Reduction: 2-Chloro-5-(trifluoromethyl)pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The carboxaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function . The chloro group can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a bromo group instead of a chloro group, which can lead to different reactivity and biological activity.
2-Chloro-4-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, affecting the compound’s chemical properties and reactivity.
Uniqueness: 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is unique due to the presence of both the trifluoromethyl and carboxaldehyde groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIUCTUSVSDRSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376624 |
Source
|
Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505084-57-1 |
Source
|
Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505084-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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